4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Descripción

Propiedades

IUPAC Name |

2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSLYNJTMYIRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888669 | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85954-11-6, 89118-70-7 | |

| Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YX 4000H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylbiphenyl diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS 85954-11-6)

Introduction: A Modern Epoxy Building Block for High-Performance Applications

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, hereafter referred to as TMBP-DGE, is a specialized diepoxide compound that has garnered significant interest in the fields of advanced materials and polymer chemistry. Its rigid, sterically hindered biphenyl core, substituted with four methyl groups, imparts a unique combination of properties to epoxy resin formulations, including exceptional thermal stability, low moisture absorption, and high fluidity at processing temperatures.[1][2] These characteristics make it a superior alternative to conventional epoxy resins, such as those based on bisphenol A (BPA), particularly in demanding applications like electronic packaging, high-performance composites, and protective coatings.[3][4][5] This technical guide provides a comprehensive overview of TMBP-DGE, from its synthesis and characterization to its curing behavior and end-use applications, offering valuable insights for researchers, scientists, and drug development professionals exploring its potential.

Molecular Structure and Physicochemical Properties

The distinct molecular architecture of TMBP-DGE is central to its performance advantages. The tetramethyl-substituted biphenyl backbone provides a rigid and thermally stable core, while the two terminal epoxy groups serve as reactive sites for cross-linking with various curing agents.[6][7]

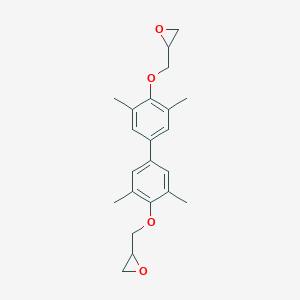

Figure 1: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85954-11-6 | [6][7] |

| Molecular Formula | C₂₂H₂₆O₄ | [6][7][8] |

| Molecular Weight | 354.44 g/mol | [7][8] |

| Appearance | White to pale yellow solid | [9][10] |

| Melting Point | 105-115 °C | [8][11] |

| Boiling Point | 473 °C | [8][11] |

| Density | 1.149 g/cm³ | [8][11] |

| Solubility | Slightly soluble in benzene and chloroform | [8] |

Synthesis and Purification

The synthesis of TMBP-DGE is typically achieved through a two-step process, starting with the synthesis of the precursor, 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl (TMBP), followed by its glycidylation.

Step 1: Synthesis of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP)

A common route to TMBP involves the oxidative coupling of 2,6-dimethylphenol.[8]

Figure 2: Synthesis workflow for the precursor TMBP.

Experimental Protocol: Synthesis of TMBP

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2,6-dimethylphenol in a suitable solvent.

-

Catalyst and Oxidant Addition: Introduce a catalyst and slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the reaction temperature at 80°C.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3 hours.[8]

-

Reduction and Work-up: After the oxidative coupling, a reduction step is carried out at 80°C for approximately 30 minutes to yield TMBP.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield a white crystalline solid with a purity exceeding 99%.[8]

Step 2: Glycidylation of TMBP to Synthesize TMBP-DGE

The glycidylation of TMBP is achieved by reacting it with an excess of epichlorohydrin in the presence of a base and a phase-transfer catalyst.[12]

Experimental Protocol: Synthesis of TMBP-DGE

-

Reaction Setup: Charge a reaction vessel with 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol, an excess of epichlorohydrin, and a phase-transfer catalyst such as 18-crown-6-ether.[12]

-

Reaction Conditions: Heat the mixture to 80°C and stir for 8 hours.[12] A base, such as sodium hydroxide, is added to facilitate the ring-closure reaction.[13]

-

Work-up: After the reaction is complete, as monitored by HPLC, the excess epichlorohydrin is removed under reduced pressure.[12][13] The reaction mixture is then dissolved in a suitable solvent and washed with water to remove inorganic salts and the catalyst.

-

Purification: The crude product is purified by recrystallization from a mixture of methanol and acetone to yield the final product.[13] A product yield of up to 83% can be achieved under optimized conditions.[12]

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized TMBP-DGE.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TMBP-DGE exhibits characteristic absorption bands. The presence of the epoxy group is confirmed by a peak around 915 cm⁻¹. Other significant peaks include those corresponding to the aromatic C-O stretching and the C-H bonds of the methyl and methylene groups. An example FTIR spectrum is available in the literature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of TMBP-DGE would show distinct signals for the aromatic protons, the methyl protons, and the protons of the glycidyl ether group, with their integrations corresponding to the number of protons in each environment.[12]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the melting point of the crystalline TMBP-DGE, which is typically observed around 107.8°C.[12] It is also instrumental in studying the curing kinetics of the resin with various hardeners.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the cured epoxy resin. TMBP-DGE based resins exhibit high decomposition temperatures, indicating their excellent thermal stability.[14]

Chromatographic Analysis

Curing Chemistry and Mechanism

The utility of TMBP-DGE as an epoxy resin lies in its ability to undergo cross-linking reactions with a variety of curing agents (hardeners). The choice of curing agent significantly influences the final properties of the thermoset material.

Common classes of curing agents include:

-

Amines: Aliphatic and aromatic amines are widely used. Aromatic diamines, such as p-phenylenediamine (PDA), are known to produce cured resins with high glass transition temperatures (Tg) and excellent thermal stability.[14]

-

Anhydrides: Acid anhydrides are another important class of curing agents that can yield thermosets with good thermal and electrical properties.

-

Phenolic Resins: Phenolic resins can also be used as hardeners, contributing to the rigidity and thermal resistance of the cured network.

The curing reaction involves the nucleophilic ring-opening of the epoxy group by the active hydrogens of the curing agent. This process leads to the formation of a highly cross-linked, three-dimensional network.

Figure 3: Simplified schematic of the epoxy curing process.

The curing kinetics of TMBP-DGE with aromatic diamines have been studied using DSC, revealing that the activation energy of the curing reaction is dependent on the degree of conversion.[14]

Applications in Research and Industry

The unique properties of TMBP-DGE make it a valuable material for a range of high-performance applications.

Electronic Packaging Materials

The demand for materials with high thermal stability, low moisture absorption, and excellent electrical insulating properties is paramount in the electronics industry. TMBP-DGE is an ideal candidate for use in epoxy molding compounds (EMCs) for the encapsulation of integrated circuits (ICs) and other electronic components.[3][12] Its low viscosity at processing temperatures allows for high filler loading, which is crucial for reducing the coefficient of thermal expansion and improving the reliability of electronic packages.[2]

High-Performance Adhesives and Composites

The rigid biphenyl structure of TMBP-DGE contributes to the high strength and modulus of the cured resin, making it suitable for use in high-performance adhesives and as a matrix resin for fiber-reinforced composites. These materials find applications in the aerospace, automotive, and sporting goods industries where a high strength-to-weight ratio and excellent durability are required.

Bisphenol A-Free Coatings

With growing concerns over the potential health effects of bisphenol A, there is a strong demand for BPA-free alternatives in food and beverage packaging. TMBP-DGE serves as an excellent building block for the formulation of BPA-free epoxy-based can coatings, providing the necessary chemical resistance and durability to protect the packaged contents.[8]

Safety and Handling

As with all epoxy compounds, appropriate safety precautions must be taken when handling TMBP-DGE. It is classified as a skin sensitizer and is suspected of causing cancer.[4]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid breathing dust or vapors.

-

Storage: Store in a cool, dry place away from sources of ignition.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-performance epoxy resin monomer with a unique combination of properties that make it well-suited for a variety of demanding applications. Its rigid, thermally stable core and reactive epoxy functionalities provide a versatile platform for the development of advanced materials with superior thermal, mechanical, and electrical properties. As research and development in high-performance polymers continue to advance, the importance and utility of TMBP-DGE are expected to grow, offering innovative solutions for the challenges of modern engineering and technology.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Optimizing Electronic Packaging with Biphenyl Epoxy Resins. Retrieved from [Link]

-

Kerton Chemical. (n.d.). This compound CAS 85954-11-6 For Sale. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 85954-11-6 Name: 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane. Retrieved from [Link]

-

ChemBK. (2024, April 10). Tetramethylbiphenyl diglycidyl ether. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.

-

LookChem. (n.d.). Cas 85954-11-6,this compound. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote. Retrieved from [Link]

- Google Patents. (n.d.). US4950808A - Process for the preparation of 4,4'-dihydroxybiphenyl.

-

Penn State Research Database. (2007). Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane. Retrieved from [Link]

-

CNKI. (n.d.). Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of samples ((a) UFUR; (b) TMBPDE-15 (uncured); (c) TMBPDE-15 (cured)). Retrieved from [Link]

- Google Patents. (n.d.). CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether.

- Google Patents. (n.d.). CN104479105A - Preparation method of tetramethyl bisphenol F epoxy resin.

-

Rowan Digital Works. (2020, September 17). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Retrieved from [Link]

-

Kerton Chemical. (n.d.). This compound CAS 85954-11-6. Retrieved from [Link]

Sources

- 1. CAS No.85954-11-6,this compound Suppliers [lookchem.com]

- 2. This compound | 85954-11-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 85954-11-6 Name: 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE2,2'-((3,5',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oymethylene))-bis-oirane [xixisys.com]

- 5. CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetra… [cymitquimica.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. Cas 85954-11-6,this compound | lookchem [lookchem.com]

- 8. This compound | 85954-11-6 [sigmaaldrich.com]

- 9. This compound | 85954-11-6 [sigmaaldrich.com]

- 10. Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation [plaschina.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 14. This compound; Tetramethylbiphenyl diglycidyl ether; 3,3',5,5'-Tetramethyl-4,4'-diphenol diglycidyl ether;, CasNo.85954-11-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

An In-Depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl: Properties, Synthesis, and Curing Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, also known as tetramethylbiphenyl diglycidyl ether, is a specialized diepoxide resin that has garnered significant interest in the fields of advanced materials and polymer chemistry. Its rigid biphenyl core, substituted with four methyl groups, imparts unique properties such as high thermal stability, low moisture absorption, and excellent mechanical performance to the resulting thermoset polymers. These characteristics make it a compelling alternative to conventional bisphenol A (BPA)-based epoxy resins in a variety of high-performance applications, including electronics, coatings, and composites.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of its curing behavior with various agents.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central 3,3',5,5'-tetramethylbiphenyl unit linked to two 2,3-epoxypropoxy (glycidyl) groups at the 4 and 4' positions.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | 2,2'-[(3,3',5,5'-Tetramethylbiphenyl-4,4'-diyl)bis(oxymethanediyl)]dioxirane[2] |

| CAS Number | 85954-11-6[3] |

| Molecular Formula | C22H26O4[4] |

| Molecular Weight | 354.44 g/mol [4] |

| EINECS Number | 413-900-7[5] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its solid nature at room temperature and low melt viscosity are key processing advantages.[6]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid | |

| Melting Point | 105 °C | [4][5] |

| Boiling Point | 473 °C | [4][5] |

| Density | 1.149 g/cm³ | [4][5] |

| Solubility | Sparingly soluble in water. Slightly soluble in benzene and chloroform (with heating/sonication). | [2][4] |

| Flash Point | 132 °C | [4] |

| Epoxy Equivalent Weight (EEW) | 190-205 g/eq | [1] |

| Viscosity at 110 °C | 40-70 mPa·s | [1] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound is typically achieved through the glycidylation of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol with epichlorohydrin in the presence of a base. A detailed experimental procedure is as follows:

Materials:

-

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol

-

Epichlorohydrin (excess)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Inert solvent (e.g., isopropyl alcohol)

-

Methanol/acetone mixture for recrystallization

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 3,3',5,5'-tetramethylbiphenyl-4,4'-diol and a catalytic amount of tetrabutylammonium bromide in a mixture of isopropyl alcohol and a large excess of epichlorohydrin.[6]

-

Heat the mixture to 90 °C with stirring under a nitrogen atmosphere.[6]

-

Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of several hours.[6]

-

Maintain the reaction at 90 °C for an additional 10 hours to ensure complete conversion.[6]

-

After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure.[6]

-

Filter the resulting mixture to remove the sodium chloride byproduct.

-

The crude product is then purified by recrystallization from a methanol/acetone mixture, with the addition of activated carbon for decolorization.[6]

-

The purified product is collected by filtration, washed with cold methanol, and dried under vacuum.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides evidence for the key functional groups present in the molecule. Characteristic absorption bands are expected for the epoxy group (oxirane ring), aromatic C-H, aliphatic C-H, and C-O-C ether linkages. The disappearance of the broad O-H stretching band from the starting biphenol and the appearance of the epoxy ring vibrations confirm the successful glycidylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the protons of the glycidyl group (CH₂-CH-CH₂). The integration of these signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will provide information on the carbon skeleton, with distinct chemical shifts for the aromatic carbons, methyl carbons, and the carbons of the epoxypropoxy group.

Chemical Reactivity and Curing

The chemical reactivity of this compound is dominated by the two epoxy groups. These strained three-membered rings are susceptible to ring-opening reactions with a variety of nucleophilic curing agents, leading to the formation of a cross-linked polymer network. The choice of curing agent and the curing conditions significantly influence the final properties of the thermoset material.

Curing with Amines

Amine-based curing agents are widely used for epoxy resins. The reaction proceeds through the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxy ring, resulting in the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group.

Aromatic Amines: Curing with aromatic diamines, such as p-phenylenediamine (PDA), typically requires elevated temperatures to achieve a high degree of cross-linking. The rigid structure of both the epoxy resin and the aromatic amine leads to cured materials with high glass transition temperatures (Tg) and excellent thermal stability. Studies have shown that the curing kinetics of this system can be investigated using differential scanning calorimetry (DSC), and the thermomechanical properties of the cured polymer can be characterized by dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA). A higher molar ratio of the epoxy resin to the aromatic diamine can lead to a higher cross-link density, resulting in an increased Tg and enhanced thermal degradation temperature.

Aliphatic Amines: Aliphatic amines are generally more reactive than aromatic amines and can cure epoxy resins at lower temperatures. The choice of aliphatic amine, such as ethylenediamine (EDA), diethylenetriamine (DETA), or triethylenetetramine (TETA), will affect the curing profile and the final properties of the thermoset.[4] The flexibility of the aliphatic amine chains can lead to a lower Tg compared to aromatic amine-cured systems but may offer improved toughness.

Curing with Anhydrides

Acid anhydrides are another important class of curing agents for epoxy resins. The curing mechanism involves the initial reaction of the anhydride with a hydroxyl group (which can be present as an impurity or formed from the reaction with residual water) to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester, and the newly formed hydroxyl group can then react with another anhydride molecule. This process leads to the formation of a polyester network.

The use of anhydride curing agents often results in cured epoxy resins with excellent thermal and electrical properties.[7] The stoichiometry between the anhydride and epoxy groups, as well as the use of an accelerator (e.g., a tertiary amine), are critical factors in controlling the curing reaction and the final properties of the material.[8]

Sources

- 1. This compound CAS 85954-11-6 For Sale - Kerton Chemical [kerton-industry.com]

- 2. Page loading... [guidechem.com]

- 3. 2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | C22H26O4 | CID 10970275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. This compound | 85954-11-6 [chemnet.com]

- 6. chembk.com [chembk.com]

- 7. appliedpoleramic.com [appliedpoleramic.com]

- 8. tri-iso.com [tri-iso.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Introduction

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, also known as Tetramethylbiphenyl diglycidyl ether (TMBP-DGE), is a specialized epoxy resin distinguished by its biphenyl backbone and four methyl group substitutions. This unique structure imparts a combination of desirable properties, including enhanced thermal stability, low water absorption, and excellent adhesive characteristics, making it a valuable component in the formulation of high-performance polymers.[1] Its applications are prominent in the electronics industry for encapsulating materials and in the development of advanced composites and coatings.[2] This guide provides a comprehensive overview of the synthetic route to TMBP-DGE, intended for researchers and professionals in drug development and materials science. We will delve into the synthesis of the key precursor, 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl, and the subsequent epoxidation to yield the final product, with a focus on the underlying chemical principles and practical experimental protocols.

Synthesis of the Precursor: 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl

The synthesis of the biphenolic precursor is a critical first step that dictates the purity and yield of the final epoxy resin. The most efficient and selective method for preparing 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl is through the oxidative coupling of 2,6-dimethylphenol. This reaction proceeds via a C-C bond formation at the para position to the hydroxyl groups, driven by a suitable oxidizing agent and catalyst system.

Reaction Mechanism: Oxidative Coupling

The oxidative coupling of 2,6-dimethylphenol is a well-established reaction that can be catalyzed by various systems, including copper salts in the presence of an amine or through the use of hypervalent iodine reagents.[3] The general mechanism involves the formation of a phenoxy radical from 2,6-dimethylphenol. Due to the steric hindrance from the ortho-methyl groups, this radical is stable and less prone to side reactions. Two of these radicals then couple at the para position, which is sterically accessible, to form a quinone-like intermediate. This intermediate is subsequently reduced to the desired biphenol. The choice of catalyst and reaction conditions is crucial to favor the desired C-C coupling over C-O coupling, which would lead to the formation of polyphenylene ether (PPO).

Experimental Protocol: Oxidative Coupling of 2,6-Dimethylphenol

This protocol is based on established methods for the selective oxidative C-C dimerization of 2,6-dimethylphenol.

Materials:

-

2,6-Dimethylphenol

-

(Diacetoxyiodo)benzene

-

Dichloromethane (DCM)

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Magnesium sulfate

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in dichloromethane.

-

Add (diacetoxyiodo)benzene to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess hypervalent iodine reagent.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl.

Synthesis of this compound

The final step in the synthesis is the glycidylation of the biphenolic precursor. This is typically achieved through a Williamson ether synthesis, where the hydroxyl groups of the biphenol are reacted with epichlorohydrin in the presence of a base. The use of a phase-transfer catalyst is highly beneficial in this reaction to facilitate the transfer of the phenoxide ions into the organic phase where the reaction occurs.[4]

Reaction Mechanism: Phase-Transfer Catalyzed Epoxidation

The reaction proceeds in a two-phase system (aqueous and organic). The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl groups to form the corresponding phenoxide ions in the aqueous phase. The phase-transfer catalyst, a quaternary ammonium salt such as tetrabutylammonium bromide, then forms an ion pair with the phenoxide. This ion pair is soluble in the organic phase, which contains the epichlorohydrin. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond in epichlorohydrin, displacing the chloride ion and forming a chlorohydrin ether intermediate. In the presence of excess base, this intermediate undergoes an intramolecular nucleophilic substitution (a ring-closing reaction) to form the desired epoxide ring and regenerate the phenoxide for further reaction.[4][5]

Diagram: Reaction Mechanism of Phase-Transfer Catalyzed Epoxidation

Caption: Mechanism of phase-transfer catalysis in glycidyl ether synthesis.

Experimental Protocol: One-Step Glycidylation

This protocol details a one-step synthesis method for this compound.[2]

Materials:

-

4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl

-

Epichlorohydrin

-

Isopropyl alcohol

-

Sodium hydroxide (30% aqueous solution)

-

Tetrabutylammonium bromide

-

Methanol

-

Acetone

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 14.52 g of 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl, 110 g of epichlorohydrin, 10 ml of isopropyl alcohol, and 0.15 g of tetrabutylammonium bromide.[2]

-

Heat the mixture to 90 °C with stirring under a nitrogen atmosphere.[2]

-

Once the temperature is stable, add a solution of 8 g of sodium hydroxide in 30% aqueous solution dropwise over a period of time, maintaining the reaction temperature. The reaction is carried out for 10 hours.[2]

-

During the reaction, distill off the excess epichlorohydrin under reduced pressure.[2]

-

After the reaction is complete, cool the mixture and perform suction filtration to remove the precipitated sodium chloride.

-

The crude product is then purified by recrystallization. Dissolve the crude product in a mixture of methanol and acetone (2:1 volume ratio).[2]

-

Add activated carbon to decolorize the solution and heat to reflux.

-

Filter the hot solution and allow it to cool to induce crystallization.

-

Collect the light yellow crystals by filtration and dry them in a vacuum oven at 70 °C.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 86% | [2] |

| Epoxy Equivalent Weight | 189 g/mol | [2] |

| Melting Point | 104-106 °C | [2] |

| Molecular Formula | C₂₂H₂₆O₄ | [1] |

| Molecular Weight | 354.44 g/mol | [1] |

Diagram: Experimental Workflow for the Synthesis of TMBP-DGE

Caption: Overall experimental workflow for the synthesis of TMBP-DGE.

Conclusion

The synthesis of this compound is a two-step process that begins with the selective oxidative coupling of 2,6-dimethylphenol to produce the key biphenolic intermediate. This is followed by a phase-transfer catalyzed glycidylation using epichlorohydrin. The methodologies described in this guide are robust and have been shown to produce the target compound in high yield and purity. Careful control of reaction conditions and thorough purification are paramount to obtaining a high-quality product suitable for its demanding applications in advanced materials. This guide serves as a comprehensive resource for researchers and professionals, providing both the theoretical understanding and practical steps necessary for the successful synthesis of this important epoxy resin.

References

- Kang, H.-C., & Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.

- (2011). Preparation method of 4,4'-biphenol diglycidyl ether. CN102030726A.

- Beaud, R., & Drouin, M. (2012). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.

- (1975). Process for the preparation of glycidyl ethers of bisphenols. US3876615A.

-

ChemBK. (2024). This compound. Retrieved from [Link]

Sources

- 1. CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetra… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl and its Isomers

This guide provides a comprehensive technical overview of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, a specialized epoxy resin valued for its unique performance characteristics. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's properties, synthesis, and applications.

Introduction and Nomenclature

This compound is a solid, bifunctional epoxy resin distinguished by its rigid biphenyl backbone and flanking methyl groups.[1] This structure imparts a unique combination of high thermal stability, low melt viscosity, and good solubility in organic solvents, making it a valuable component in advanced materials.[1][2]

Due to its complex chemical name, this compound is known by a variety of synonyms in commercial and academic literature. Understanding these alternatives is crucial for a comprehensive literature review.

Common Synonyms:

-

3,3',5,5'-Tetramethylbiphenyl-4,4'-diylbis(glycidyl ether)[1]

-

4,4'-Bis(glycidyloxy)-3,3',5,5'-tetramethylbiphenyl[3]

-

2,2'-[(3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis[oxirane][1][4]

-

YX 4000HK monomer[1]

Physicochemical Properties

The distinct molecular architecture of this epoxy resin directly influences its physical and chemical properties, which are summarized in the table below. The tetramethyl substitution on the biphenyl core enhances thermal stability and solubility.[1]

| Property | Value | Source(s) |

| CAS Number | 85954-11-6 | [1][4] |

| Molecular Formula | C22H26O4 | [1][4] |

| Molecular Weight | 354.44 g/mol | [4] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 105-107.8 °C | [6] |

| Boiling Point | 473 °C | [4] |

| Density | 1.149 g/cm³ | [4] |

| Flash Point | 132 °C | [4] |

| Solubility | Slightly soluble in benzene and chloroform (with heating/sonication) | [4] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol and epichlorohydrin.[6] A phase-transfer catalyst is often employed to facilitate the reaction.[6]

Caption: Curing reaction with an aromatic diamine.

Applications

The unique properties of this epoxy resin make it suitable for a range of high-performance applications:

-

Electronic Encapsulation: Its low melt viscosity allows for high filler loading, which is desirable for producing epoxy molding compounds with a low coefficient of thermal expansion for integrated circuit encapsulation. [6][7]* Adhesives and Composites: The rigid biphenyl structure contributes to excellent mechanical properties and thermal stability in adhesives and fiber-reinforced composites. [1]* Coatings: It can be used in the formulation of protective coatings, including bisphenol A-free anticorrosive coatings for metal packaging. [3]

Potential in Drug Development

While the primary applications of this compound are in materials science, there is emerging interest in its potential therapeutic properties. [5]Some sources suggest its possible use in the development of anticancer drugs. [5]The oxirane (epoxy) functional group is present in some natural products with anticancer and other bioactive properties. [8] A related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, has demonstrated antitumor activity against lung adenocarcinoma cells by inducing oxidative stress and apoptosis. [9]However, further research is needed to determine if the epoxy-functionalized derivative exhibits similar or enhanced biological activity. Currently, there is a lack of specific studies on the cytotoxicity and mechanism of action of this compound in cancer cell lines.

Safety and Handling

As with all epoxy resins, proper safety precautions must be observed during handling to minimize risks.

-

Primary Hazards: This compound is considered an irritant and may cause skin and eye irritation. [1]Prolonged or repeated skin contact may lead to sensitization.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.

-

Handling: Avoid breathing dust and vapors. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from heat and incompatible materials.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the epoxy ring, aromatic rings, and ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the compound.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and study the curing kinetics. [6]

Conclusion

This compound is a high-performance epoxy resin with a unique combination of properties that make it well-suited for demanding applications in the electronics and advanced materials industries. While its potential in drug development is an intriguing area for future research, its current value lies in its ability to form robust, thermally stable thermoset polymers. As with any chemical, a thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use.

References

Sources

- 1. CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetra… [cymitquimica.com]

- 2. This compound CAS 85954-11-6 For Sale - Kerton Chemical [kerton-industry.com]

- 3. This compound | 85954-11-6 [chemicalbook.com]

- 4. 2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | C22H26O4 | CID 10970275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation [plaschina.com.cn]

- 7. chembk.com [chembk.com]

- 8. cas 85954-11-6|| where to buy 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramet hylbiphenyl [english.chemenu.com]

- 9. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS No. 85954-11-6). As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe handling and use of this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a diglycidyl ether type epoxy resin with a biphenyl structure.[1] Its molecular structure, characterized by two epoxy groups and a tetramethylated biphenyl backbone, imparts desirable properties such as high heat resistance and mechanical strength, making it valuable in the formulation of coatings, adhesives, and composite materials.[1][2]

| Property | Value | Source |

| CAS Number | 85954-11-6 | [3][4] |

| Molecular Formula | C22H26O4 | [3] |

| Molecular Weight | 354.44 g/mol | [3][5] |

| Appearance | White to yellow solid/off-white powder | [1] |

| Melting Point | 105 °C | [1][5] |

| Boiling Point | 473 °C | [1][5] |

| Density | 1.149 g/cm³ | [1][5] |

| Flash Point | 132 °C | [1][5] |

| Solubility | Sparingly soluble in water. Slightly soluble in benzene and chloroform (with heating/sonication). | [5][6] |

| Synonyms | Tetramethylbiphenyl diglycidyl ether, 4,4'-Bis(glycidyloxy)-3,3',5,5'-tetramethylbiphenyl, 3,3',5,5'-Tetramethyl-4,4'-diphenol diglycidyl ether | [2][5][7] |

Hazard Identification and Toxicological Profile

This compound presents significant health hazards that necessitate stringent safety protocols. The primary concerns are its potential as a skin sensitizer and a suspected carcinogen.[3][8]

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:[3][8]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3]

-

Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[3]

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Insights

Skin Sensitization: The presence of epoxy groups makes this compound a potential skin sensitizer. [2]Epoxy resins can act as haptens, which, after penetrating the skin, can bind to endogenous proteins to form immunogenic complexes. This can lead to the development of allergic contact dermatitis, a Type IV delayed-type hypersensitivity reaction. Initial exposure may not elicit a response, but subsequent contact can trigger an allergic reaction in sensitized individuals.

Other Potential Hazards: As an epoxy compound, it may also cause irritation to the eyes and respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this chemical. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors. [3]* Designated Area: Establish a designated area for handling this chemical, clearly marked with appropriate hazard signs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Discard gloves immediately if they become contaminated. [1]* Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be necessary for operations with a high risk of splashing.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls. [1]* Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Required PPE for handling this compound.

Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray. [3]* Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. [3]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up and away from incompatible materials. [3]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not dispose of the chemical in a liquid state. If permissible by local regulations, small quantities of waste resin can be mixed with a curing agent to form a non-hazardous inert solid before disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [3]* In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention. [3]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. [3]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid binders, universal binders) and place in a suitable container for disposal.

Caption: Step-by-step spill response workflow.

References

-

Safety Data Sheet - PAGEL Spezial-Beton. (2025, July 29). Retrieved January 12, 2026, from [Link]

-

This compound - ChemBK. (2024, April 10). Retrieved January 12, 2026, from [Link]

-

2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | C22H26O4 | CID 10970275 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Assessment of non-toxicological data. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cas 85954-11-6,4,4'-Bis(2,3-epoxypropoxy) - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetra… [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 85954-11-6 [chemicalbook.com]

- 5. Cas 85954-11-6,this compound | lookchem [lookchem.com]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. hxchem.net [hxchem.net]

- 8. 2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | C22H26O4 | CID 10970275 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl in polymer chemistry

An In-Depth Technical Guide to the Applications of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl in Polymer Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 85954-11-6), a high-performance specialty epoxy monomer. We will explore its unique molecular architecture, detailing how the rigid, sterically hindered biphenyl backbone imparts exceptional properties to resulting polymer systems. This guide will cover its synthesis, curing chemistry, and key performance attributes, focusing on its applications in demanding fields such as electronics, aerospace, and high-performance coatings. Detailed experimental insights and characterization methodologies are provided for researchers and formulation scientists.

Introduction: Unveiling a High-Performance Monomer

In the pursuit of advanced polymeric materials, monomer selection is paramount. This compound, hereafter referred to as TMBP-DGE (Tetramethylbiphenyl Diglycidyl Ether), is a solid, difunctional epoxy resin distinguished by its specialized structure. Unlike conventional epoxy monomers such as the diglycidyl ether of bisphenol A (DGEBA), TMBP-DGE incorporates a rigid, tetramethyl-substituted biphenyl core.

This unique structural motif is the primary driver of its high-performance characteristics. The biphenyl unit introduces rigidity and a high glass transition temperature (Tg) into the polymer network, while the four methyl groups provide steric hindrance. This hindrance enhances solubility in organic solvents and, critically, contributes to the polymer's thermal stability and low moisture absorption.[1][2] The two terminal epoxy (oxirane) groups provide the reactive sites for crosslinking into a robust three-dimensional network.[3]

Key Synonyms:

-

2,2'-[(3,3',5,5'-Tetramethylbiphenyl-4,4'-diyl)bis(oxymethanediyl)]dioxirane[1]

-

3,3',5,5'-Tetramethyl-4,4'-biphenol diglycidyl ether[1]

-

Tetramethylbiphenyl diglycidyl ether[4]

Molecular Structure and Synthesis

The performance of TMBP-DGE originates from its well-defined molecular structure.

Caption: Chemical Structure of TMBP-DGE.

Synthesis Pathway

The standard synthesis route involves a nucleophilic substitution reaction. It is typically prepared by reacting 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl with an excess of epichlorohydrin, using a base such as sodium hydroxide as a catalyst and hydrochloric acid scavenger.[3] The base deprotonates the phenolic hydroxyl groups, creating a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. A second step, also base-catalyzed, involves an intramolecular reaction to form the terminal epoxy ring.

Caption: Generalized synthesis workflow for TMBP-DGE.

Core Properties and Advantages

TMBP-DGE's unique structure translates into a desirable set of physical and chemical properties, which are summarized below.

| Property | Typical Value | Significance in Polymer Chemistry |

| Molecular Formula | C₂₂H₂₆O₄ | Foundational chemical information. |

| Molecular Weight | 354.44 g/mol | Influences stoichiometry in formulations.[3] |

| Appearance | White to pale yellow solid powder | Solid form requires melting or dissolution for processing.[5] |

| Melting Point | 105 - 110 °C | Defines the lower limit for melt processing.[5][6] |

| Boiling Point | ~473 °C | Indicates high thermal stability of the monomer.[4][6] |

| Key Features | High fluidity (when molten), high heat resistance, low moisture absorption, high toughness.[2] | These properties are directly transferred to the cured polymer network, leading to high-performance materials. |

Potential Applications in Polymer Chemistry

The primary application of TMBP-DGE is as a monomer or co-monomer in the formulation of high-performance epoxy resin systems. Its incorporation addresses the limitations of standard epoxy resins in environments requiring superior thermal and mechanical robustness.

High-Performance Epoxy Resins and Composites

When cured, TMBP-DGE forms a densely cross-linked network. The rigidity of the biphenyl backbone restricts the mobility of polymer chains, resulting in a material with a high glass transition temperature (Tg) and excellent thermal stability.[7] This makes it an ideal candidate for:

-

Aerospace and Automotive Composites: Used as a resin matrix for carbon and glass fiber reinforcements, creating lightweight components that can withstand high operating temperatures.

-

Industrial Adhesives and Coatings: Formulations benefit from superior chemical resistance and durability.[1] It can also serve as a BPA-free alternative for applications like internal coatings for metal packaging.[8]

Electronics and Microelectronics

The electronics industry is a major consumer of TMBP-DGE-based resins due to a combination of properties:

-

Low Moisture Absorption: The hydrophobic nature of the tetramethylbiphenyl core minimizes water uptake, which is critical for preventing corrosion and maintaining the dielectric properties of electronic components.[2]

-

High Purity: TMBP-DGE can be produced with a low total chlorine content, a key requirement for electronic-grade resins to ensure long-term reliability.[5]

-

High Fluidity: In its molten state or in solution, it exhibits low viscosity, which is essential for manufacturing epoxy molding compounds (EMCs) with high loadings of silica filler.[2][5] This allows for the encapsulation of delicate microchips without causing damage from high molding pressures.

Specific applications include:

-

Epoxy Molding Compounds (EMCs) for semiconductor encapsulation.

-

Copper Clad Laminates (CCLs) for advanced Printed Circuit Boards (PCBs).[2]

-

Underfill and encapsulants for flip-chip and other packaging technologies.

Curing Chemistry: Building the Polymer Network

The transformation of the liquid or molten TMBP-DGE monomer into a solid, high-performance thermoset is achieved through a process called curing. This involves reacting the epoxy groups with a suitable curing agent or hardener.

The fundamental reaction is the ring-opening of the oxirane ring by a nucleophile from the hardener (e.g., an amine). This process creates a hydroxyl group, which can further catalyze the reaction, and forms a covalent bond that links the monomer units into a three-dimensional network.

Caption: Experimental workflow for preparing a cured polymer sample.

Key Characterization Techniques

The performance of the cured TMBP-DGE polymer is quantified using a suite of analytical techniques.

-

Differential Scanning Calorimetry (DSC): This is used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. It is a critical indicator of the material's thermal performance. DSC can also be used to study the curing reaction itself, providing information on the heat of reaction and reaction kinetics. [9][10]* Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the cured polymer. [11]* Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material. It measures the storage modulus (stiffness) and tan delta (damping) as a function of temperature. The peak of the tan delta curve is often used as a precise measure of Tg. [12]* Mechanical Testing: Standard tests for flexural strength, tensile strength, and impact resistance are performed to evaluate the material's toughness and suitability for structural applications. [12]

Conclusion

This compound is a specialty epoxy monomer that enables the formulation of polymers with exceptional performance profiles. Its rigid biphenyl core and tetramethyl substitution provide a unique combination of high thermal stability, low moisture absorption, and excellent mechanical properties. These attributes make it an indispensable building block in demanding applications, particularly in the electronics and aerospace sectors. As the industry continues to push the boundaries of material performance, the role of advanced monomers like TMBP-DGE will only become more critical.

References

-

High-Performance Epoxy Resin Component: Understanding Tetramethylbiphenyl Diglycidyl Ether. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound CAS 85954-11-6. Kerton Chemical. [Link]

-

This compound. ChemBK. [Link]

-

Cas 85954-11-6,4,4'-Bis(2,3-epoxypropoxy) - LookChem. LookChem. [Link]

-

Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC. LMA leidykla. [Link]

-

Studies on curing kinetics of a novel combined liquid crystalline epoxy containing tetramethylbiphenyl and aromatic ester‐type mesogenic group with diaminodiphenylsulfone. ResearchGate. [Link]

-

Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Penn State Research Database. [Link]

-

2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane. PubChem. [Link]

-

Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. ResearchGate. [Link]

-

Thermal and Mechanical Characterization of Epoxy/Polyimide Blends via Postcuring Process. Semantic Scholar. [Link]

Sources

- 1. CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetra… [cymitquimica.com]

- 2. This compound CAS 85954-11-6 For Sale - Kerton Chemical [kerton-industry.com]

- 3. Buy this compound | 89118-70-7 [smolecule.com]

- 4. Cas 85954-11-6,this compound | lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. This compound | 85954-11-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. lmaleidykla.lt [lmaleidykla.lt]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl: From Discovery to Application

Introduction: A Modern Epoxy Monomer for High-Performance Applications

In the landscape of polymer chemistry, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl stands out as a crucial monomer in the formulation of high-performance epoxy resins. Possessing a rigid biphenyl backbone flanked by four methyl groups and two reactive epoxypropoxy functionalities, this compound, with CAS number 85954-11-6, offers a unique combination of properties.[1][2] Its structure imparts excellent thermal stability, low moisture absorption, and good solubility in organic solvents, making it a preferred choice in demanding applications such as electronics, coatings, adhesives, and composite materials.[1] This guide provides a comprehensive overview of its discovery, historical development, synthesis, and characterization for researchers, scientists, and professionals in drug development and materials science.

Historical Context and Discovery: A Response to Industry Needs

The story of this compound is intrinsically linked to the broader history of epoxy resins. The pioneering work on the condensation of epoxides and amines by Paul Schlack in Germany in 1934, and the subsequent development of bisphenol-A-based epoxy resins by Pierre Castan in Switzerland, laid the foundation for this class of thermosetting polymers. The commercialization of epoxy resins in the 1950s and 1960s revolutionized various industries due to their exceptional adhesion, chemical resistance, and mechanical properties.

While a specific date and individual credited with the first synthesis of this compound are not prominently documented in publicly available literature, its emergence can be traced to the evolution of the electronics industry in the latter half of the 20th century. The drive for miniaturization and enhanced performance of electronic components demanded new materials with superior properties. Biphenyl-type epoxy molding compounds were first commercialized in 1989, offering significant improvements in fracture toughness at high temperatures compared to conventional cresol novolac-type epoxy resins. This suggests that the development and application of specialized biphenyl epoxy monomers, such as the topic of this guide, gained prominence during this period. The need for materials with high heat resistance, low moisture absorption, and high fluidity for applications like semiconductor encapsulation spurred research into novel epoxy resin structures. Furthermore, its use as a bisphenol A (BPA)-free alternative in applications like can coatings highlights its development in response to health and safety considerations in the packaging industry.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application.

| Property | Value |

| CAS Number | 85954-11-6 |

| Molecular Formula | C₂₂H₂₆O₄ |

| Molecular Weight | 354.44 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 95-115 °C |

| Boiling Point | 473 °C (estimated) |

| Density | 1.149 g/cm³ (estimated) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like benzene and chloroform.[2] |

Synthesis and Characterization: A Two-Step Approach

The synthesis of this compound is typically a two-step process, starting with the formation of its biphenol precursor, followed by epoxidation.

Part 1: Synthesis of the Precursor: 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl

The key intermediate for the synthesis is 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl. Several synthetic routes to biphenols exist, with oxidative coupling being a common and efficient method.

Experimental Protocol: Synthesis of 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl via Oxidative Coupling

This protocol is based on the oxidative coupling of 2,6-dimethylphenol, a readily available starting material.

Materials:

-

2,6-dimethylphenol

-

Catalyst (e.g., a copper(I) or iron(III) salt)

-

Solvent (e.g., toluene, chlorobenzene)

-

Oxygen or air

-

Acid for workup (e.g., hydrochloric acid)

-

Recrystallization solvent (e.g., acetone, ethanol)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, dissolve 2,6-dimethylphenol in the chosen solvent.

-

Catalyst Addition: Add the catalyst to the solution.

-

Oxidative Coupling: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and bubble oxygen or air through the solution while stirring vigorously. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction proceeds through the formation of a diphenoquinone intermediate.

-

Workup: Once the reaction is complete, cool the mixture and acidify with a dilute acid to neutralize any basic species and precipitate the crude product.

-

Purification: Filter the crude 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent to yield a white to off-white crystalline solid.

Causality Behind Experimental Choices:

-

The choice of a sterically hindered phenol like 2,6-dimethylphenol directs the oxidative coupling to the para position, minimizing the formation of ortho-linked byproducts.

-

The use of a catalyst is crucial to facilitate the oxidation and coupling reaction at a reasonable rate and temperature.

-

Bubbling oxygen or air provides the necessary oxidant for the coupling reaction.

Caption: Synthesis of the biphenol precursor via oxidative coupling.

Part 2: Epoxidation of 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl

The final step involves the reaction of the synthesized biphenol with an excess of epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis-like mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl

-

Epichlorohydrin (in large excess, also acts as a solvent)

-

Base (e.g., sodium hydroxide, potassium hydroxide)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

-

Solvent for workup (e.g., ethyl acetate)

-

Recrystallization solvent (e.g., methanol/acetone mixture)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl in a large excess of epichlorohydrin.

-

Base Addition: Heat the mixture to a suitable temperature (e.g., 60-80 °C). Slowly add a concentrated aqueous solution of the base (e.g., 50% NaOH) dropwise to the reaction mixture. The use of a phase-transfer catalyst can improve the reaction rate and yield. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting biphenol is consumed.

-

Workup: After the reaction is complete, cool the mixture. Add a solvent like ethyl acetate to dilute the reaction mixture and wash it several times with water to remove the salt and excess base.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., methanol/acetone) to obtain the final product as a white to pale yellow solid.

Mechanism of Epoxidation:

The epoxidation reaction involves the deprotonation of the phenolic hydroxyl groups by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the least substituted carbon of the epichlorohydrin molecule in an SN2 reaction, opening the epoxide ring and forming a chlorohydrin intermediate. In the presence of excess base, the chlorohydrin intermediate undergoes an intramolecular SN2 reaction to form the final epoxy group.

Caption: General mechanism for the epoxidation of the biphenol precursor.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the epoxy group (around 915 cm⁻¹ and 840 cm⁻¹ for the C-O-C stretching of the oxirane ring), the aromatic C-H stretching (around 3050 cm⁻¹), the aliphatic C-H stretching of the methyl and methylene groups (around 2920-2980 cm⁻¹), and the aromatic C=C stretching (around 1600 cm⁻¹ and 1500 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting biphenol would indicate the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The aromatic protons would appear in the downfield region (around 7.0-7.5 ppm). The protons of the methyl groups attached to the biphenyl ring would appear as a singlet in the upfield region (around 2.0-2.5 ppm). The protons of the epoxypropoxy group would show characteristic signals for the methylene and methine protons of the oxirane ring (typically in the range of 2.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the methyl carbons, and the carbons of the epoxypropoxy group, further confirming the structure.

-

Applications in Research and Industry

The unique properties of this compound make it a valuable component in various advanced materials.

-

Electronics and Semiconductor Encapsulation: Its low melt viscosity, low moisture absorption, and high thermal stability are highly desirable for epoxy molding compounds used to encapsulate delicate electronic components. These properties help to protect the components from environmental factors and mechanical stress, especially during the soldering process.

-

High-Performance Coatings and Adhesives: When cured, epoxy resins based on this monomer exhibit excellent chemical resistance, adhesion, and durability. This makes them suitable for protective coatings on various substrates, including metals. Notably, it is used in the formulation of bisphenol A-free in-can anticorrosive coatings for metal packaging, addressing concerns about the potential health effects of BPA.[3]

-

Composite Materials: The rigid biphenyl structure contributes to the high modulus and thermal stability of the resulting composite materials. These composites find applications in aerospace, automotive, and other industries where high strength-to-weight ratio and performance at elevated temperatures are required.

-

Potential in Drug Development: Some studies have suggested potential applications of this compound in the medical field, particularly in the development of anticancer drugs. However, this area of research is less established compared to its applications in materials science.

Future Outlook

The demand for high-performance materials in the electronics, aerospace, and packaging industries continues to grow. As a key building block for advanced epoxy resins, this compound is poised to play an increasingly important role. Its BPA-free nature also aligns with the growing trend towards safer and more sustainable materials. Further research may focus on optimizing its synthesis, exploring new curing agents to tailor the properties of the resulting polymers, and expanding its applications in emerging technologies.

References

-

LookChem. (n.d.). Cas 85954-11-6, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 85954-11-6,4,4'-Bis(2,3-epoxypropoxy). Retrieved from [Link]

Sources

commercial suppliers of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

An In-Depth Technical Guide to the Commercial Sourcing of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identity, key applications, and a detailed framework for its commercial sourcing and quality control. The focus is on ensuring material integrity and batch-to-batch consistency, which are critical for reproducible, high-quality research and development.

Introduction to this compound

This compound, often referred to as Tetramethylbiphenyl Diglycidyl Ether (TMBP-DGE), is a specialized bifunctional epoxy resin. Its rigid biphenyl backbone, substituted with four methyl groups, imparts unique properties compared to common epoxy resins like those based on Bisphenol A (BPA).[1][2][] These characteristics include enhanced thermal stability, low moisture absorption, high heat resistance, and good solubility.[1][4][5]

The compound's structure features two reactive epoxy (oxirane) groups, allowing it to undergo cross-linking reactions to form robust, durable thermoset polymers.[1] This makes it a valuable component in advanced materials science.[1]

Table 1: Chemical Identity and Properties

| Identifier | Value |

|---|---|

| CAS Number | 85954-11-6[4][6][7][8][9][10] |

| Molecular Formula | C22H26O4[1][2][5][6][8][9] |

| Molecular Weight | 354.44 g/mol [1][4][6] |

| IUPAC Name | 2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane[1][8] |

| Common Synonyms | Tetramethylbiphenyl diglycidyl ether (TMBP-DGE), 3,3',5,5'-Tetramethyl-4,4'-diphenol diglycidyl ether, YX 4000HK Monomer[2][8][10][11][12][13] |

| Appearance | White to pale yellow solid or powder[4][11] |

| Melting Point | 95-115 °C[2][4][5][10] |

Key Applications in Research and Industry

The distinct properties of TMBP-DGE make it a material of choice for high-performance applications where standard epoxy resins may not suffice.

-

Electronic Packaging Materials : Its low viscosity when melted, low moisture uptake, and high heat resistance make it ideal for epoxy molding compounds (EMCs) used to encapsulate integrated circuits and other electronic components.[4][5]

-

Advanced Composites and Adhesives : The rigid structure contributes to high modulus and thermal stability in composite materials and structural adhesives.[1]

-